![molecular formula C13H10BrFO B14019575 (5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)
(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that belongs to the class of biphenyl derivatives This compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 3-position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced through a formylation reaction followed by reduction. For example, the formylation can be achieved using a Vilsmeier-Haack reaction, and the resulting formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the bromine or fluorine atoms can be replaced with hydrogen using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon with hydrogen gas, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (5-Hydroxy-2-fluoro-[1,1’-biphenyl]-3-yl)methanol or (5-Bromo-2-hydroxy-[1,1’-biphenyl]-3-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.
Medicine:
Drug Development: The unique structural features of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol make it a potential candidate for drug development, particularly in the design of molecules that target specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The hydroxymethyl group and the halogen atoms play crucial roles in the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)thiol: Similar structure but with a thiol group instead of a hydroxymethyl group.
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: The presence of both bromine and fluorine atoms, along with the hydroxymethyl group, gives (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H10BrFO |
|---|---|
Molekulargewicht |
281.12 g/mol |
IUPAC-Name |
(5-bromo-2-fluoro-3-phenylphenyl)methanol |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-10(8-16)13(15)12(7-11)9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI-Schlüssel |
ADYDKTURTMWUSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2F)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


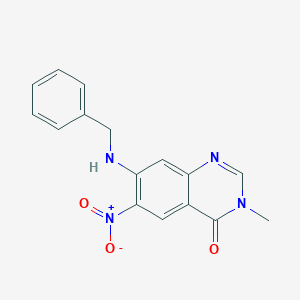

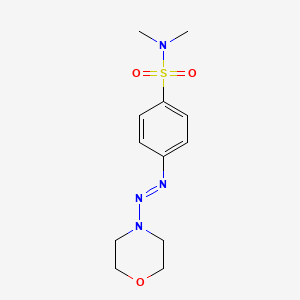
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
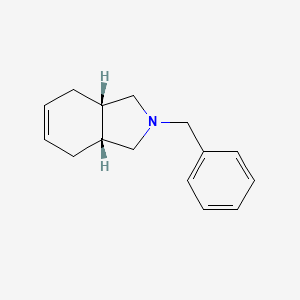
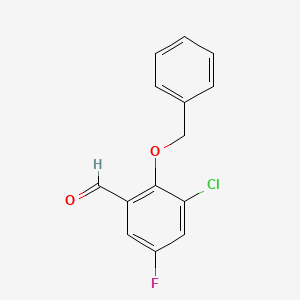

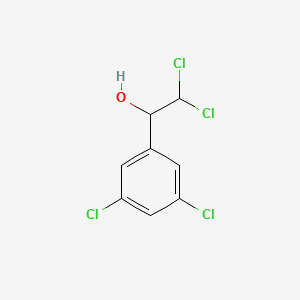
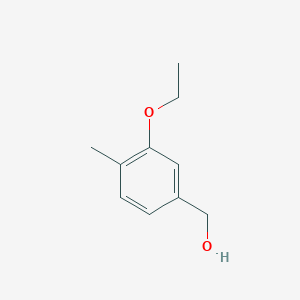



![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)

